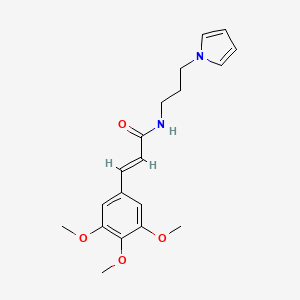

(E)-N-(3-(1H-pyrrol-1-yl)propyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, and the steps involved in the synthesis process .Molecular Structure Analysis

Molecular structure analysis involves determining the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography or NMR spectroscopy can be used to determine the molecular structure.Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include reactions with other compounds under various conditions .Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, and reactivity. These properties can often be predicted using computational chemistry methods .Wissenschaftliche Forschungsanwendungen

Synthesis and Polymerization

- The compound can be utilized in the synthesis and polymerization of functional acrylamides. For instance, similar acrylamides have been synthesized and characterized, demonstrating potential in creating polymers with specific properties (Ling, Habicher, Kuckling, & Adler, 1999).

Biological Evaluation

- Acrylamides like (E)-N-(3-(1H-pyrrol-1-yl)propyl)-3-(3,4,5-trimethoxyphenyl)acrylamide have been explored for biological activities. Compounds with similar structures have exhibited inhibitory effects on morphine withdrawal syndrome in mice (Jung et al., 2009).

Material Science and Polymer Chemistry

- Such compounds are integral in the synthesis and polymerization of various vinyl-type monomers containing the pyrrole ring. These processes are crucial in advancing material science and polymer chemistry (Tsuchida, Tomono, & Honda, 1973).

Application in Polyacetylene Synthesis

- The compound is potentially useful in synthesizing polyacetylenes, which have applications in chiral catalysts and asymmetric synthesis (Rahim, 2021).

Antibacterial and Antifungal Properties

- Derivatives of this compound have shown promise as antimicrobial agents, exhibiting significant activity against various bacteria and fungi (Boopathy, Selvam, Johnsanthoshkumar, & Subramanian, 2017).

Cytotoxic Agents in Cancer Research

- Related acrylamide derivatives have been studied for their cytotoxic activity and potential as anticancer agents (Tarleton et al., 2013).

Surface Modification and Adhesion Promotion

- Acrylamide derivatives have been used in surface modification to promote the adhesion of films to various substrates, enhancing durability and performance (Simon, Ricco, & Wrighton, 1982).

Fluorescence Binding Studies

- These compounds have been synthesized and investigated for their interaction with proteins like bovine serum albumin, contributing to understanding of biomolecular interactions (Meng et al., 2012).

Tubulin Polymerization Inhibition in Cancer Therapy

- Some acrylamide derivatives have shown effectiveness in inhibiting tubulin polymerization, a key target in cancer therapy (Kamal et al., 2014).

Polymerization via RAFT Technique

- Acrylamide derivatives containing amino acid moieties have been synthesized using the RAFT polymerization technique, showing potential for creating polymers with specific functionalities (Mori, Sutoh, & Endo, 2005).

Electrochromic and Ion Receptor Properties

- N-substituted polybispyrroles based on similar structures have been explored for their electrochromic and ion receptor properties, offering applications in material science and sensor technology (Mert, Demir, & Cihaner, 2013).

Conductive Polymer Synthesis

- Synthesis of conductive N-methacrylated polypyrrole has been reported, indicating potential uses in creating graft copolymers with various monomers (Lee, 2017).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

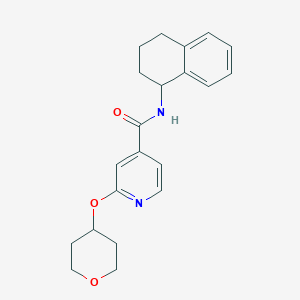

IUPAC Name |

(E)-N-(3-pyrrol-1-ylpropyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4/c1-23-16-13-15(14-17(24-2)19(16)25-3)7-8-18(22)20-9-6-12-21-10-4-5-11-21/h4-5,7-8,10-11,13-14H,6,9,12H2,1-3H3,(H,20,22)/b8-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VABXNQNWWDHQBQ-BQYQJAHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCCCN2C=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCCCN2C=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]quinoxaline](/img/structure/B2360368.png)

![N-(2-fluorophenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2360373.png)

![6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylic acid](/img/structure/B2360374.png)

![9-(4-ethylphenyl)-1-methyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2360379.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2360381.png)

![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide](/img/structure/B2360386.png)